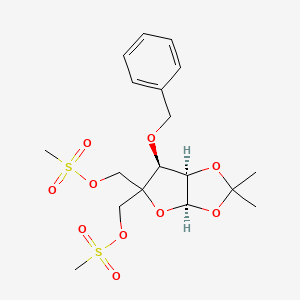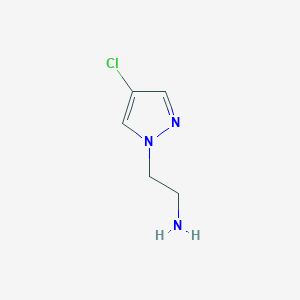
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose
Vue d'ensemble
Description
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of ribofuranose, a sugar molecule, and features multiple functional groups that make it a versatile intermediate in various chemical reactions.
Mécanisme D'action
Target of Action
Similar α-d-ribofuranose analogues have been reported to exhibit multifarious biological properties such as analgesic, anti-inflammatory, and antiviral activities .
Mode of Action
It’s known that the compound is a derivative of α-d-ribofuranose, which is a potent carbohydrate well known for its supplemental use in myocardial dysfunction, fibromyalgia-related pain, and chronic fatigue syndrome .
Biochemical Pathways
It’s known that the compound is a derivative of α-d-ribofuranose, which is involved in various biological processes .
Pharmacokinetics
It’s known that the compound is a derivative of α-d-ribofuranose, which is a potent carbohydrate well known for its supplemental use in various conditions .
Result of Action
The compound has been synthesized and investigated for its analgesic and anti-inflammatory effects. In animal models, it exhibited both central and peripheral analgesic activity. In the anti-inflammatory assay, it showed significant paw edema inhibition .
Analyse Biochimique
Biochemical Properties
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose plays a significant role in biochemical reactions, particularly in the synthesis of locked nucleic acid (LNA) monomers . This compound interacts with various enzymes, such as those involved in the selective enzymatic monoacetylation of diastereotopic hydroxymethyl functions . These interactions are crucial for the efficient synthesis of LNA monomers, which are extensively explored in synthetic oligonucleotide-based therapeutics .
Cellular Effects
The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of LNA monomers leads to the formation of energetically favorable duplexes, which enhance base stacking interactions and stabilize nucleic acid structures .
Molecular Mechanism
At the molecular level, 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s structural properties allow it to lock the sugar moiety into a specific conformation, leading to preorganization of the backbone of LNA oligonucleotides . This preorganization results in increased base stacking interactions and higher melting temperatures of duplexes compared to unmodified duplexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced analgesic and anti-inflammatory properties . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is involved in specific metabolic pathways that include interactions with enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
The transport and distribution of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .
Subcellular Localization
The subcellular localization of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose typically begins with the starting material 1,2-O-isopropylidene-α-D-ribofuranose. The synthetic route involves several key steps:
Benzylation: The hydroxyl group at the 3-position is protected by benzylation using benzyl chloride and a base such as sodium hydride.
Methanesulfonylation: The hydroxyl groups at the 4 and 5 positions are converted to methanesulfonate esters using methanesulfonyl chloride and a base like pyridine.
Methanesulfonyloxymethylation: The hydroxymethyl group at the 4-position is further functionalized with methanesulfonyl chloride to introduce the methanesulfonyloxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the methanesulfonate groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Benzaldehyde derivatives are common products.
Reduction: The primary products are hydroxyl derivatives.
Applications De Recherche Scientifique
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs and other bioactive compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly antiviral and anticancer drugs.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-O-Benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose
- 3-O-Benzyl-4-C-(bromomethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose
- 3-O-Benzyl-4-C-(chloromethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose
Uniqueness
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is unique due to the presence of both methanesulfonate and methanesulfonyloxymethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Propriétés
IUPAC Name |
[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCZRIZHPZZRA-PMPSAXMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432102 | |
| Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293751-01-6 | |
| Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















